A12B4C3

Vue d'ensemble

Description

Applications De Recherche Scientifique

A12B4C3 has a wide range of scientific research applications, including:

Cancer Research: Due to its antiproliferative activity, it is used in studies related to cancer cell growth inhibition and radiosensitivity enhancement

DNA Repair Studies: As an inhibitor of hPNKP, it is used to study DNA repair mechanisms and the role of hPNKP in these processes.

Drug Development: Its unique properties make it a candidate for developing new therapeutic agents targeting cancer and other diseases.

Mécanisme D'action

A12B4C3 exerce ses effets en inhibant l’activité de la polynucléotide kinase/phosphatase humaine (hPNKP). Cette enzyme joue un rôle crucial dans la réparation de l’ADN en phosphorylant les extrémités 5’ des brins d’ADN et en déphosphorylant les extrémités 3’. En inhibant la hPNKP, this compound perturbe le processus de réparation de l’ADN, conduisant à une sensibilité accrue des cellules cancéreuses aux radiations et à d’autres traitements .

Analyse Biochimique

Biochemical Properties

A12B4C3 functions as an allosterically regulated noncompetitive inhibitor of human PNKP phosphatase activity . It is capable of altering the secondary structure of polynucleotide kinase 3′-phosphatase (PNKP), a key enzyme involved in DNA repair pathways . The compound interacts with this enzyme, inhibiting its activity and thereby influencing biochemical reactions within the cell .

Cellular Effects

The cellular effects of this compound are significant. It has been observed to enhance the radiosensitivity of human A549 lung carcinoma and MDA-MB-231 breast adenocarcinoma cells . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the PNKP enzyme. As a noncompetitive inhibitor, this compound forms a ternary complex with PNKP and a DNA substrate, disrupting the enzyme’s activity . This interaction can lead to changes in gene expression and influence the cell’s response to radiation .

Temporal Effects in Laboratory Settings

It is known that the compound can double the radiosensitivity of certain cancer cells

Dosage Effects in Animal Models

The effects of this compound dosage in animal models have not been extensively studied. It has been suggested that a low concentration of this compound can effectively radiosensitize PC-3 cells, a prostate cancer cell line

Metabolic Pathways

Given its role as a PNKP inhibitor, it is likely involved in pathways related to DNA repair

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de A12B4C3 implique plusieurs étapes, commençant par la préparation du noyau pyrrolo[3,4-b]pyridine. Les étapes clés incluent :

Formation du noyau pyrrolo[3,4-b]pyridine : Ceci est réalisé par une réaction de cyclisation impliquant des précurseurs appropriés.

Réactions de substitution : Introduction des groupes 1-hydroxyundécyl et 4-nitrophénylamino par des réactions de substitution nucléophile.

Modifications finales : Étapes supplémentaires pour introduire le groupe phényle et d’autres modifications nécessaires pour obtenir la structure finale.

Méthodes de Production Industrielle

La production industrielle de this compound impliquerait probablement l’optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela inclut :

Optimisation des conditions de réaction : Optimisation de la température, du solvant et du catalyseur pour maximiser le rendement.

Processus de purification : Utilisation de techniques de chromatographie et de recristallisation pour obtenir une pureté élevée.

Analyse Des Réactions Chimiques

Types de Réactions

A12B4C3 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier le groupe nitro en un groupe amino.

Substitution : Les réactions de substitution nucléophile peuvent introduire divers substituants dans la structure de base.

Réactifs et Conditions Courants

Oxydation : Agents oxydants courants comme le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Agents réducteurs comme le borohydrure de sodium ou l’hydrogène gazeux avec un catalyseur au palladium.

Substitution : Nucléophiles comme les amines ou les alcools en conditions basiques.

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués du composé original, qui peuvent avoir des activités biologiques différentes.

Applications de la Recherche Scientifique

This compound a une large gamme d’applications de recherche scientifique, notamment :

Recherche sur le cancer : En raison de son activité antiproliférative, il est utilisé dans des études liées à l’inhibition de la croissance des cellules cancéreuses et à l’amélioration de la radiosensibilité

Études de réparation de l’ADN : En tant qu’inhibiteur de la hPNKP, il est utilisé pour étudier les mécanismes de réparation de l’ADN et le rôle de la hPNKP dans ces processus.

Développement de médicaments : Ses propriétés uniques en font un candidat pour développer de nouveaux agents thérapeutiques ciblant le cancer et d’autres maladies.

Comparaison Avec Des Composés Similaires

Composés Similaires

A12B4C2 : Un autre inhibiteur de la hPNKP avec une structure similaire mais des substituants différents.

A12B4C4 : Un composé ayant une structure de base similaire mais une activité biologique différente.

Unicité

A12B4C3 est unique en raison de sa forte puissance et de sa sélectivité pour la hPNKP, ainsi que de sa capacité à améliorer la radiosensibilité dans les cellules cancéreuses. Cela en fait un outil précieux dans la recherche sur le cancer et le développement potentiel de thérapies .

Propriétés

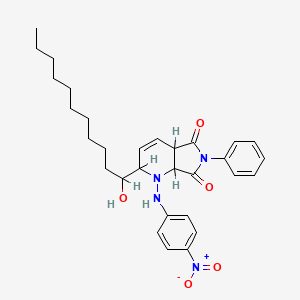

IUPAC Name |

2-(1-hydroxyundecyl)-1-(4-nitroanilino)-6-phenyl-4a,7a-dihydro-2H-pyrrolo[3,4-b]pyridine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4O5/c1-2-3-4-5-6-7-8-12-15-27(35)26-21-20-25-28(30(37)32(29(25)36)23-13-10-9-11-14-23)33(26)31-22-16-18-24(19-17-22)34(38)39/h9-11,13-14,16-21,25-28,31,35H,2-8,12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHGJAKTBPFFNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C1C=CC2C(N1NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C2=O)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425001 | |

| Record name | BCB02_000099 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005129-80-5 | |

| Record name | BCB02_000099 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Hydroxyundecyl)-1-(4-nitrophenylamino)-6-phenyl-6,7a-dihydro-1H-pyrrolo[3,4b]pyridine-5,7(2H,4aH)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of A12B4C3 and how does it impact DNA repair?

A1: this compound is a potent inhibitor of the human polynucleotide kinase/phosphatase (hPNKP) enzyme [, ]. It acts as a non-competitive inhibitor, meaning it doesn't compete with DNA for binding to hPNKP []. Instead, this compound disrupts the secondary structure of hPNKP, likely by interacting with the Trp402 residue, ultimately inhibiting its phosphatase activity [, ]. Since hPNKP is crucial for repairing both single and double-strand DNA breaks, inhibiting it with this compound hinders DNA repair processes [, ].

Q2: How does this compound impact cancer cell sensitivity to chemotherapy?

A2: Research shows that this compound sensitizes cancer cells to specific chemotherapeutic agents. For example, it enhances the effectiveness of camptothecin, a topoisomerase I poison, in A549 lung cancer cells []. A similar effect was observed with the combination of cisplatin and etoposide in ovarian cancer cells []. This sensitization likely stems from this compound's inhibition of hPNKP, which is involved in repairing DNA damage caused by these chemotherapeutic agents [, ].

Q3: Is this compound specific to hPNKP or does it affect other enzymes?

A3: While this compound demonstrates high specificity for hPNKP, it exhibits limited inhibitory activity against the related PNKP from Schizosaccharomyces pombe []. Importantly, it does not inhibit other crucial DNA repair enzymes like DNA polymerase β and DNA ligase III, further supporting its specific targeting of hPNKP in cells []. Additionally, it shows no significant inhibition of eukaryotic protein phosphatases like calcineurin and protein phosphatase-1, or the human DNA 3'-phosphatase APTX [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.